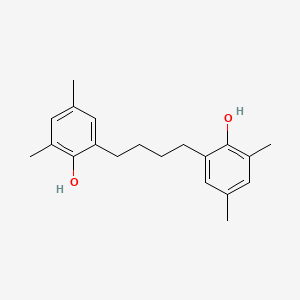![molecular formula C22H14O8 B13738688 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is an aromatic dicarboxylic acid derivative. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various coordination polymers and metal-organic frameworks. Its structure consists of a terephthalic acid core with two phenyl groups substituted at the 2 and 5 positions, each bearing a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves multi-step organic reactions. One common method includes the reaction of terephthalic acid with substituted benzene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, solvothermal reactions involving flexible aromatic linkers and metal salts can yield metal-organic frameworks with this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including esterification and subsequent hydrolysis. The process is optimized to ensure high efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, including polymers and resins, which have applications in coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence or magnetic behavior, due to the interaction between the metal ions and the aromatic rings . The molecular targets and pathways involved vary depending on the specific metal ions and the structure of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: A simpler aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET).
2,5-Furandicarboxylic Acid: A bio-based alternative to terephthalic acid with applications in sustainable polymer production.
Bis(3,5-dicarboxyphenyl)terephthalamide: A related compound used in the synthesis of metal-organic frameworks with similar structural features.
Uniqueness
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it particularly useful in the design of coordination polymers and metal-organic frameworks with tailored functionalities.
Properties
Molecular Formula |
C22H14O8 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-7-15(21(27)28)17(9-13)11-1-2-12(4-3-11)18-10-14(20(25)26)6-8-16(18)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
WQLZLYNBQDKQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


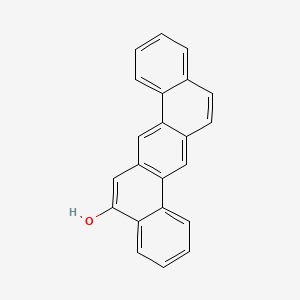



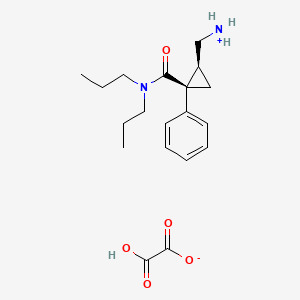
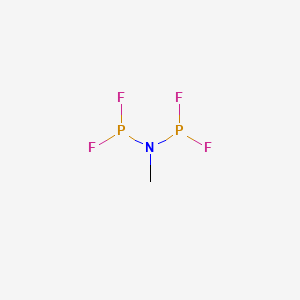
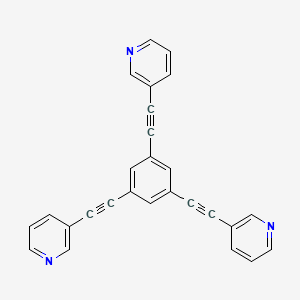
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
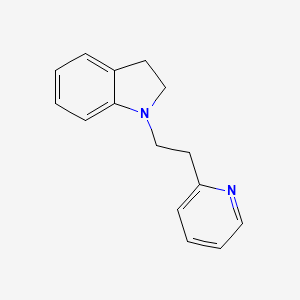
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)

